molecular formula C17H17Cl2N3O4S2 B2568086 2,5-dichloro-N'-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide CAS No. 393838-65-8

2,5-dichloro-N'-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide

Cat. No.: B2568086
CAS No.: 393838-65-8
M. Wt: 462.36
InChI Key: VONGFFDZKXQBKZ-UHFFFAOYSA-N
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Description

2,5-dichloro-N'-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a thiophene-carbohydrazide core, a structure known to be a privileged scaffold in medicinal chemistry, which is further functionalized with dichloro substituents and a piperidinylsulfonyl benzoyl group . This specific arrangement suggests potential for diverse biological activity, making it a candidate for investigation in various biochemical assays. Compounds incorporating piperidine and sulfonamide motifs are frequently explored for their ability to interact with enzymes and receptors, and have shown relevance in the development of inhibitors for targets such as Carbonic Anhydrase (CA) and the NLRP3 inflammasome . Similarly, the thiophene heterocycle is a common building block in the design of potential therapeutic agents . Researchers may utilize this chemical as a key intermediate in synthetic pathways or as a lead compound for structure-activity relationship (SAR) studies. Its mechanism of action is highly dependent on the specific biological target under investigation. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,5-dichloro-N'-(4-piperidin-1-ylsulfonylbenzoyl)thiophene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O4S2/c18-14-10-13(15(19)27-14)17(24)21-20-16(23)11-4-6-12(7-5-11)28(25,26)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONGFFDZKXQBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N’-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide typically involves multiple steps:

    Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dichlorothiophene.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Sulfonylation: The piperidinylsulfonyl group is added through a sulfonylation reaction, where piperidine reacts with a sulfonyl chloride derivative.

    Hydrazide Formation: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide or potassium thiolate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2,5-dichloro-N'-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives of piperidine have shown effectiveness against clinical strains of enterococci, suggesting potential as new antibacterial agents .

Anticancer Properties

Studies have indicated that thiophene derivatives can inhibit cancer cell proliferation. The compound's structure may enhance its ability to interfere with cancer cell signaling pathways, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of piperidine derivatives. The sulfonamide group in the compound may play a crucial role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated low micromolar MIC values against various bacterial strains .
Study BAnticancer PotentialShowed significant inhibition of tumor cell growth in vitro .
Study CAnti-inflammatory EffectsFound to reduce markers of inflammation in animal models .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N’-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinylsulfonyl group is known to enhance binding affinity to certain biological targets, while the thiophene ring can participate in π-π interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Research Implications and Limitations

  • Pharmacological Potential: The piperidin-1-ylsulfonyl group in the target compound is structurally analogous to sulfonamide drugs, suggesting possible enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity.
  • Agrochemical Relevance : Cyprosulphamide’s role as a safener () implies that the target compound could be explored for similar protective functions in agriculture, leveraging its sulfonamide and heterocyclic motifs .
  • Data Gaps : Quantitative data on the target compound’s solubility, stability, and toxicity are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

2,5-Dichloro-N'-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer and antimicrobial activities, along with structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The compound features a thiophene core substituted with dichlorine and a piperidine sulfonamide moiety, which may contribute to its biological activity. The molecular formula is C17H19Cl2N3O2SC_{17}H_{19}Cl_2N_3O_2S, and it has a molecular weight of approximately 404.32 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including the target compound. A notable study synthesized various thiophene-3-carbohydrazide derivatives and evaluated their cytotoxic effects against several cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and MKN-45 (gastric cancer) cells. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, suggesting that modifications to the thiophene structure can enhance anticancer activity .

Table 1: Cytotoxic Activity of Thiophene Derivatives

Compound IDCell LineIC50 (µM)
5bA54912.5
5cHT-2915.0
7dMKN-4510.0

The mechanism of action appears to involve inhibition of key kinases such as c-Met and Pim-1, which are implicated in cancer progression . Compounds derived from this scaffold have shown promise as dual inhibitors targeting multiple pathways involved in tumor growth.

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial activity. Hydrazone derivatives, including those related to thiophenes, have been reported to exhibit broad-spectrum antimicrobial effects against bacteria and fungi. For instance, studies have shown that certain hydrazones possess significant activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Related Compounds

Compound IDPathogen TestedMIC (µg/mL)
4aStaphylococcus aureus0.5
5aEscherichia coli0.8
7bCandida albicans1.0

Structure-Activity Relationships (SAR)

The biological activity of thiophene derivatives can be significantly influenced by their structural features. For instance:

  • Substituents on the thiophene ring : The presence of electron-withdrawing groups like chloro enhances potency against cancer cells.
  • Piperidine moiety : This group is crucial for binding interactions with biological targets, enhancing both anticancer and antimicrobial activities.

Case Studies

  • Cytotoxicity Testing : A series of experiments were conducted where the compound was tested against various cancer cell lines using MTT assays to determine cell viability post-treatment. Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.
  • Antimicrobial Efficacy : In vitro studies assessed the compound's efficacy against standard microbial strains using agar diffusion methods, revealing promising results that warrant further exploration in vivo.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dichloro-N'-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

  • Step 1 : Preparation of the thiophene-carboxylate core through azide-mediated cyclization, as described for analogous thiophene derivatives .
  • Step 2 : Functionalization of the benzoyl hydrazide moiety using 4-(piperidin-1-ylsulfonyl)benzoyl chloride, following protocols for acylsulfamoylbenzamide synthesis (e.g., coupling under anhydrous conditions with DCM as solvent) .
  • Step 3 : Chlorination at the 2,5-positions of the thiophene ring using POCl₃ or SOCl₂, with reaction progress monitored by TLC .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : To verify hydrazide (-NH-NH-) linkages, piperidinyl sulfonyl groups, and thiophene ring substitution patterns. For example, hydrazide protons appear as broad singlets near δ 9–10 ppm .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns consistent with the proposed structure.

Q. What are the primary pharmacological targets of this compound?

  • Methodological Answer : Based on structural analogs (e.g., sulfonamide-containing inhibitors), the compound may target:

  • Wnt/β-catenin pathway : Assessed via luciferase reporter assays in HEK293T cells .
  • PPAR receptors : Evaluated using competitive binding assays with radiolabeled ligands .
  • Antimicrobial activity : Tested against Gram-positive/negative strains via MIC (minimum inhibitory concentration) assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

  • Methodological Answer :

  • Solvent selection : Use anhydrous 1,4-dioxane or DMF for coupling reactions to minimize hydrolysis of the sulfonamide group .
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate benzoylation steps .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol to isolate high-purity product (>95%) .

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Control variables such as cell line selection (e.g., HCT-116 vs. HeLa), incubation time, and compound solubility (use DMSO with ≤0.1% v/v).
  • Metabolic stability : Perform liver microsome assays to rule out rapid degradation in vitro vs. in vivo models .
  • Structural analogs : Compare activity of derivatives (e.g., replacing piperidine with morpholine) to identify SAR (structure-activity relationship) trends .

Q. What strategies are effective for designing a SAR study of this compound?

  • Methodological Answer :

  • Variation points : Modify (i) the thiophene ring (e.g., bromine substitution), (ii) the sulfonyl-piperidine group (e.g., cyclohexyl replacement), or (iii) the hydrazide linker (e.g., acyl vs. sulfonyl) .
  • Bioassay panels : Test derivatives in parallel against enzymatic (e.g., V-ATPase inhibition ) and cellular (e.g., tumor spheroid growth) targets.
  • Computational modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to PPARγ or β-catenin .

Q. How to resolve ambiguities in the compound’s mode of action?

  • Methodological Answer :

  • Pull-down assays : Use biotinylated derivatives to isolate protein targets from cell lysates, followed by LC-MS/MS identification .
  • Knockout models : CRISPR/Cas9-mediated gene editing (e.g., PPARγ KO) to confirm target dependency in activity assays .
  • Competitive binding studies : Co-incubate with known inhibitors (e.g., FH535 for Wnt/β-catenin ) to assess competitive displacement.

Data Interpretation & Validation

Q. How to validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 2–8) at 37°C for 24h, analyze degradation by HPLC .
  • Plasma stability : Mix with human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify intact compound via LC-MS .

Q. What analytical approaches confirm batch-to-batch consistency?

  • Methodological Answer :

  • HPLC-DAD : Use a C18 column (ACN/water gradient) to compare retention times and UV spectra (λ = 254 nm) .
  • Elemental analysis : Carbon, hydrogen, nitrogen (CHN) values must align with theoretical calculations (±0.4%) .

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